(E)-1-Phenyl-1-butene

Description

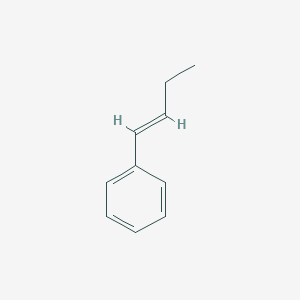

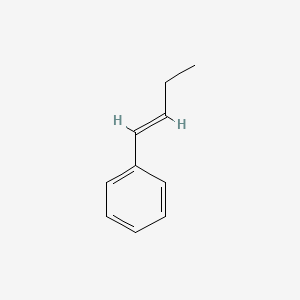

Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMBRWOOISTHJV-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026549 | |

| Record name | (1E)-1-Buten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-64-7, 824-90-8, 56264-98-3 | |

| Record name | (E)-1-Phenyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056264983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Buten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-1-Phenyl-1-butene chemical and physical properties

This guide provides a comprehensive overview of the chemical and physical properties of (E)-1-Phenyl-1-butene, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon. Its properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 132.20 g/mol | [1][2][3][4] |

| CAS Number | 1005-64-7 | [1][2][4][5][6][7] |

| Appearance | Neat | [3] |

| Boiling Point | 189 °C | [8] |

| Density | 0.910 g/mL | [8] |

| Refractive Index | 1.539 | [8] |

| Molar Volume | 145.3 mL/mol | [8] |

| Molecular Refractive Power | 45.51 mL/mol | [8] |

Table 2: Thermodynamic and Calculated Properties of this compound

| Property | Value | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 225.95 kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 104.02 kJ/mol | [2] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 15.90 kJ/mol | [2] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 40.09 kJ/mol | [2] |

| Ionization Energy (IE) | 8.00 - 8.30 eV | [2] |

| Log10 of Water Solubility (log10WS) | -3.13 | [2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.110 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (GC-MS): The NIST library contains mass spectrometry data for this compound, with prominent peaks observed at m/z values of 117, 115, and 132.[4][7]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra are available and have been recorded on instruments such as the Bruker AM-270.[4]

-

Raman Spectroscopy: Raman spectral data for this compound is also available.[4]

Experimental Protocols

3.1. Synthesis of this compound

Traditional synthetic methods are often employed to produce this compound, with a focus on stereoselectivity to favor the (E)-isomer.[1]

3.1.1. Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol

A primary method for synthesizing 1-phenyl-1-butene is the acid-catalyzed dehydration of 1-phenyl-1-butanol.[1]

-

Reaction Mechanism:

-

Protonation of the hydroxyl group of the alcohol.

-

Departure of a water molecule to form a stable secondary carbocation at the benzylic position.

-

Deprotonation from the adjacent carbon atom to form the double bond.[1]

-

3.1.2. Wittig Reaction

The Wittig reaction is another strategic approach to synthesize alkenes like this compound with control over the geometry of the double bond.

3.1.3. Use of Grignard Reagents

Grignard reagents are instrumental in preparing the necessary precursors for the above synthetic methods. For instance, 1-phenyl-1-butanol, the starting material for the dehydration method, can be synthesized via the nucleophilic addition of a Grignard reagent to an aldehyde.[1]

3.2. Configurational Isomerization

The interconversion between this compound and its (Z)-isomer can be achieved through acid catalysis or photochemical activation.[1] Photochemical transformations can be initiated by photoinduced electron transfer from the alkene to a sensitizer.[1] A mild, non-nucleophilic base like 2,4,6-trimethylpyridine (collidine) is often used to assist in the deprotonation of the resulting alkene radical cation.[1]

Chemical Reactivity

4.1. Electrophilic Addition

The double bond in this compound is susceptible to electrophilic addition reactions. In reactions with electrophiles like HBr, the addition follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms.[1] The reaction proceeds through the formation of the most stable carbocation intermediate.[1]

References

- 1. This compound | 1005-64-7 | Benchchem [benchchem.com]

- 2. This compound (CAS 1005-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [stenutz.eu]

An In-Depth Technical Guide to (E)-1-Phenyl-1-butene: Molecular Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereoisomers, synthesis, and spectroscopic properties of (E)-1-phenyl-1-butene. The information is curated to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Properties

This compound, also known as trans-1-phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[1][2][3][4] The structure features a phenyl group attached to a butene chain, with the double bond located at the first position of the butene moiety. The "(E)" designation in its name refers to the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. In this case, the phenyl group and the ethyl group are on opposite sides of the double bond.

The carbon-carbon double bond in 1-phenyl-1-butene restricts rotation, leading to the existence of two geometric isomers: this compound (trans) and (Z)-1-phenyl-1-butene (cis).[1] These stereoisomers exhibit distinct physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ | [1][2][3][4] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| CAS Registry Number | 1005-64-7 | [3][5] |

| Density | 0.910 g/cm³ | [2] |

| Boiling Point | 189 °C | [2] |

| Refractive Index | 1.539 | [2] |

Table 2: Calculated Molecular Geometry of this compound (DFT)

| Parameter | Bond/Angle | Value |

| Bond Length | C=C | ~1.34 Å |

| C-C (phenyl-vinyl) | ~1.48 Å | |

| C-C (ethyl) | ~1.51 Å | |

| C-H (vinyl) | ~1.08 Å | |

| C-H (phenyl) | ~1.09 Å | |

| C-H (ethyl) | ~1.10 Å | |

| Bond Angle | C-C=C | ~127° |

| H-C=C | ~121° | |

| Phenyl-C=C | ~122° |

Note: These are representative values from computational models and may vary slightly depending on the theoretical level and basis set used.

Stereoisomers

The primary stereoisomer of 1-phenyl-1-butene is its (Z) counterpart. The interconversion between these isomers, known as configurational isomerization, can be induced under specific conditions, such as acid catalysis or photochemical activation.[1]

Caption: Interconversion of (E) and (Z) isomers of 1-phenyl-1-butene.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, often with a focus on achieving high stereoselectivity for the desired (E)-isomer. Key methods include the Wittig reaction, Grignard reagent-based synthesis followed by dehydration, the Heck reaction, and the Suzuki-Miyaura coupling.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis. It involves the reaction of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound, benzaldehyde is reacted with the ylide generated from propyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene.

Experimental Protocol: Wittig Synthesis of this compound

-

Ylide Generation: In a round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to stir at room temperature for 1 hour to form the deep red phosphorus ylide.

-

Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of benzaldehyde in THF dropwise.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Grignard Reaction and Dehydration

This two-step method involves the initial synthesis of 1-phenyl-1-butanol via a Grignard reaction, followed by its dehydration to form the alkene.

Experimental Protocol: Grignard Synthesis and Dehydration

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).

-

Reaction with Aldehyde: Once the Grignard reagent has formed, add a solution of benzaldehyde in anhydrous diethyl ether dropwise at 0 °C.

-

Workup and Alcohol Isolation: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 1-phenyl-1-butanol.

-

Dehydration: Reflux the crude alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like toluene. The dehydration process typically favors the formation of the more stable (E)-alkene. Monitor the reaction by thin-layer chromatography (TLC).

-

Purification: Upon completion, neutralize the reaction mixture, wash with water, and dry the organic layer. Purify the resulting this compound by distillation or column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. For the synthesis of this compound, bromobenzene can be coupled with 1-butene in the presence of a palladium catalyst and a base. The reaction typically exhibits high stereoselectivity for the trans product.[6][7]

References

- 1. This compound | 1005-64-7 | Benchchem [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound [webbook.nist.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to (E)-1-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E)-1-Phenyl-1-butene, a valuable compound in organic synthesis and metabolic research. This document covers its fundamental chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and its metabolic fate through cytochrome P450 oxidation.

Chemical Identification

-

IUPAC Name: [(E)-but-1-enyl]benzene[1]

-

Synonyms: trans-1-Phenyl-1-butene, (1E)-1-Buten-1-ylbenzene, trans-β-Ethylstyrene[2][4]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, essential for experimental design and characterization.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₁₂ | - | [1][4] |

| Molecular Weight | 132.20 | g/mol | [1][2][5] |

| Normal Boiling Point (Tboil) | 455.15 - 457.15 | K | [2] |

| Normal Melting Point (Tfus) | 184.9 | K | [2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.110 | - | [3] |

| Log10 of Water Solubility (log10WS) | -3.13 | - | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 40.09 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 15.90 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 225.95 | kJ/mol | [3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 104.02 | kJ/mol | [3] |

| Ionization Energy (IE) | 8.00 - 8.30 | eV | [3] |

| Kovats Retention Index (Standard non-polar) | 1070.8 - 1120 | - | [1] |

Experimental Protocols

This compound can be synthesized through several established methods in organic chemistry. Below are detailed methodologies for three common approaches.

Synthesis via Wittig Reaction

The Wittig reaction is a highly reliable method for forming alkenes from carbonyl compounds and phosphonium ylides. To achieve the desired (E)-stereoselectivity for 1-phenyl-1-butene, a stabilized ylide is typically employed.[5][6]

Overall Reaction: Benzaldehyde + Propyltriphenylphosphonium ylide → this compound + Triphenylphosphine oxide

Detailed Methodology:

-

Preparation of the Phosphonium Salt:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Add 1-bromopropane (1.0 eq) to the solution.

-

Heat the mixture to reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature, which should induce the precipitation of propyltriphenylphosphonium bromide.

-

Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Ylide Formation and Reaction with Benzaldehyde:

-

Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a separate flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise to the suspension. The formation of the deep red or orange color indicates the ylide has formed.[7]

-

Allow the mixture to stir at 0 °C for 1 hour.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound via flash column chromatography on silica gel, typically using hexane as the eluent.

-

Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.[1]

-

Synthesis via Heck Reaction

The Heck reaction provides a palladium-catalyzed method for coupling aryl halides with alkenes. This reaction generally shows a high preference for the trans (E) product.[8][9]

Overall Reaction: Iodobenzene + 1-Butene + Base → this compound

Detailed Methodology:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand such as triphenylphosphine (PPh₃, 2-4 mol%), and a base, typically triethylamine (Et₃N, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[10]

-

Add a solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.

-

Add iodobenzene (1.0 eq) to the mixture.

-

-

Alkene Addition and Reaction:

-

Bubble 1-butene gas through the reaction mixture or, if using a sealed vessel, add a condensed, pre-weighed amount of 1-butene.

-

Seal the reaction vessel and heat the mixture to 80-100 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a non-polar solvent like ethyl acetate or hexane.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by flash chromatography on silica gel (hexane as eluent) to isolate this compound.

-

Synthesis via Dehydration of 1-Phenyl-1-butanol

The acid-catalyzed dehydration of an alcohol is a classic method for alkene synthesis. The dehydration of 1-phenyl-1-butanol typically favors the formation of the more stable conjugated alkene, this compound.[5][11]

Overall Reaction: 1-Phenyl-1-butanol --[H⁺]--> this compound + H₂O

Detailed Methodology:

-

Reaction Setup:

-

Place 1-phenyl-1-butanol (1.0 eq) in a round-bottom flask fitted with a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[11]

-

-

Dehydration and Product Collection:

-

Heat the mixture gently. The alkene product, being more volatile than the starting alcohol, will distill out of the reaction mixture as it is formed.

-

Collect the distillate, which will consist of the product and water.

-

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with water and then brine.

-

Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂).

-

The product can be further purified by fractional distillation to yield pure this compound.

-

Visualized Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of this compound, applicable to the methods described above.

Caption: A generalized workflow for the synthesis of this compound.

Metabolic Pathway: Cytochrome P450 Oxidation

This compound is a known substrate for cytochrome P450 (CYP) enzymes, which are central to drug metabolism. The primary metabolic reaction is the oxidation of the alkene double bond to form an epoxide.[4][12][13] This process is a key area of study in toxicology and drug development.

Caption: The catalytic cycle of Cytochrome P450 oxidizing this compound.

References

- 1. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 1005-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 1005-64-7 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (E)-1-Phenyl-1-butene and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of (E)-1-Phenyl-1-butene, a valuable aromatic hydrocarbon in organic synthesis and materials science. This document details its various synonyms encountered in chemical literature, presents its key physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis via the Wittig reaction.

Nomenclature and Identification: A Review of Synonyms

This compound is known by a variety of names in chemical literature, which can sometimes lead to ambiguity. The following table summarizes its most common synonyms and identifiers to facilitate accurate identification and literature searches.

| Synonym Type | Name | Identifier |

| IUPAC Name | This compound | - |

| [(E)-but-1-enyl]benzene | - | |

| Common Name | trans-1-Phenyl-1-butene | - |

| CAS Registry Number | 1005-64-7 | CAS RN |

| Other Names | Benzene, (1E)-1-butenyl- | - |

| (1E)-1-Buten-1-ylbenzene | - | |

| trans-β-Ethylstyrene | - | |

| 1-phenyl-(E)-1-butene | - |

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Units | Source |

| Molecular Formula | C₁₀H₁₂ | - | NIST, PubChem |

| Molecular Weight | 132.20 | g/mol | NIST, PubChem |

| Boiling Point | 189-190 | °C | Various Sources |

| Melting Point | -43 | °C | LookChem |

| Density | 0.899 | g/cm³ | LookChem |

| Refractive Index | 1.5401 | - | LookChem |

| CAS Registry Number | 1005-64-7 | - | NIST, PubChem |

Experimental Protocol: Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable and widely used method for the stereoselective synthesis of alkenes. The following protocol details the preparation of this compound from benzaldehyde and propyltriphenylphosphonium bromide. This procedure is adapted from established Wittig reaction protocols for similar substrates.

Materials and Reagents:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

Step 1: Preparation of the Ylide

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add propyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

Step 2: Wittig Reaction

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct. Purify the crude mixture by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v) to afford the pure this compound.

Step 4: Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The (E)-configuration is typically confirmed by the large coupling constant (J ≈ 15 Hz) of the vinylic protons in the ¹H NMR spectrum.

Logical Relationships of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms for this compound.

Caption: Relationship between the primary name and synonyms for this compound.

Reactivity and reaction mechanisms of (E)-1-Phenyl-1-butene

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of (E)-1-Phenyl-1-butene

Introduction

This compound, a conjugated alkene, is a valuable compound in organic synthesis and serves as a model substrate for studying the reactivity of styrenyl systems.[1] Its structure, featuring a carbon-carbon double bond in conjugation with a phenyl group, gives rise to a unique electronic environment that dictates its chemical behavior. The phenyl group's ability to stabilize adjacent carbocations through resonance, combined with the nucleophilicity of the π-system, makes this compound susceptible to a variety of transformations. This guide provides a comprehensive overview of the key reaction mechanisms and reactivity patterns of this compound, with a focus on electrophilic additions, oxidations, reductions, and photochemical transformations. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ | [2] |

| Molecular Weight | 132.20 g/mol | [2] |

| CAS Number | 1005-64-7 | [2] |

| Appearance | Neat | [3] |

| Boiling Point | 187-189 °C | [4] |

| Ionization Energy | 8.00 - 8.30 eV | [5] |

| logP (Octanol/Water) | 3.110 | [5] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the chemistry of its conjugated double bond. The electron-rich π system serves as a nucleophile, readily attacking electrophilic species. The regioselectivity of these reactions is largely governed by the formation of the most stable carbocation intermediate, which is stabilized by the adjacent phenyl group.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, and this compound is no exception. The general mechanism involves the initial attack of the π-bond on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.[1]

The addition of hydrogen halides (HX) to this compound proceeds via a two-step mechanism.[6][7] In the first step, the alkene is protonated by the hydrogen halide, forming a carbocation. The proton adds to the carbon atom of the double bond that is further from the phenyl group (C2), leading to the formation of a more stable benzylic carbocation at the carbon adjacent to the phenyl group (C1).[1][6] This regioselectivity is in accordance with Markovnikov's rule.[1][7] In the second step, the halide ion acts as a nucleophile and attacks the carbocation, forming the final product.[6][7]

Caption: Mechanism of Hydrohalogenation.

Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for a complete visualization.

Experimental Protocol: General Procedure for Hydrohalogenation

A solution of this compound in a non-polar, aprotic solvent (e.g., dichloromethane) is cooled in an ice bath. A solution of the hydrogen halide (e.g., HBr in acetic acid or gaseous HBr) is then added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Oxidation Reactions

This compound can be converted to the corresponding aryl oxirane, (1R,2S)-1,2-epoxy-1-phenylbutane, through direct epoxidation.[3][8] This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step.[9][10]

Caption: Mechanism of Epoxidation with m-CPBA.

Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for a complete visualization.

The epoxidation of butene isomers on titanium silicate catalysts has been studied, revealing that the stability of the resulting epoxide is a crucial factor in achieving high selectivity.[11] For 1-butene, the product 1,2-epoxybutane is highly stable, leading to excellent selectivity.[11]

Experimental Protocol: Epoxidation with m-CPBA

To a solution of this compound in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA (1.1 equivalents) in the same solvent is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted and washed sequentially with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide can be purified by silica gel chromatography.

Reduction Reactions

This compound can be reduced to 1-phenylbutane via catalytic hydrogenation. This reaction typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. The reaction proceeds through the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the double bond.

Caption: Workflow for Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

In a hydrogenation vessel, this compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-4 atm). The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is removed in vacuo to afford 1-phenylbutane.

Photochemical Reactions

This compound, a conjugated alkene, can be transformed into its non-conjugated tautomers, (E)- and (Z)-1-phenyl-2-butene, through photosensitized electron transfer.[1][12] This reaction is typically carried out by irradiating a solution containing the alkene, an electron-accepting photosensitizer (e.g., 1,4-dicyanobenzene), a cosensitizer, and a weak base.[1][12]

The proposed mechanism involves the initial formation of an alkene radical cation and a sensitizer radical anion.[1][12] The radical cation then undergoes deprotonation by the base to form an ambident radical. This radical is subsequently reduced to an anion by the sensitizer radical anion. Finally, protonation of the ambident anion at the benzylic position yields the non-conjugated alkene products.[12]

Caption: Key steps in photosensitized tautomerization.

Experimental Protocol: Photosensitized Tautomerization

An acetonitrile solution containing this compound, 1,4-dicyanobenzene as a sensitizer, biphenyl as a cosensitizer, and 2,4,6-trimethylpyridine as a base is prepared.[1][12] The solution is deoxygenated by purging with nitrogen or argon and then irradiated with a suitable light source (e.g., a medium-pressure mercury lamp) through a Pyrex filter. The progress of the reaction is monitored by gas chromatography. After irradiation, the solvent is evaporated, and the products are isolated and purified by chromatography.[12]

Summary

The reactivity of this compound is a rich and varied field, with the conjugated π-system being the primary site of chemical transformations. Electrophilic additions are facile and regioselective, governed by the stability of the benzylic carbocation intermediate. The alkene can be efficiently oxidized to its corresponding epoxide, reduced to the saturated alkane, and isomerized to its non-conjugated tautomers under photochemical conditions. A thorough understanding of these reaction mechanisms is crucial for the strategic use of this compound and related compounds in organic synthesis and medicinal chemistry.

References

- 1. This compound | 1005-64-7 | Benchchem [benchchem.com]

- 2. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 1005-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of (E)-1-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions involving (E)-1-phenyl-1-butene. The unique structural features of this substrate, namely its unsymmetrical double bond and the presence of a phenyl group, lead to distinct regiochemical and stereochemical outcomes that are of significant interest in synthetic chemistry.

Introduction to Electrophilic Addition

Electrophilic addition is a fundamental reaction class for alkenes. The electron-rich pi (π) bond of the carbon-carbon double bond acts as a nucleophile, attacking an electron-deficient species, the electrophile.[1][2][3] This process breaks the π bond and results in the formation of two new sigma (σ) bonds. For an unsymmetrical alkene like this compound, the orientation of this addition is governed by the electronic and steric properties of the molecule, leading to specific regio- and stereoisomers. The stability of the carbocation intermediate is a key factor in many of these reactions.[4]

Structure and Reactivity of this compound

This compound is an aromatic hydrocarbon featuring a four-carbon chain attached to a benzene ring. The double bond is located between C1 and C2 of the butene chain, with the phenyl group at C1. The "(E)" designation indicates that the phenyl group and the ethyl group are on opposite sides of the double bond.

The phenyl group plays a crucial role in the reactivity of the double bond. It can stabilize an adjacent positive charge through resonance, making the benzylic position (C1) particularly susceptible to carbocation formation. This inherent electronic bias is a primary determinant of the regioselectivity observed in most of the following reactions.

Core Electrophilic Addition Reactions

This section details the primary electrophilic addition reactions of this compound, including hydrohalogenation, halogenation, hydration, and epoxidation.

Hydrohalogenation: Addition of Hydrogen Halides (H-X)

The addition of hydrogen halides (such as HBr and HCl) to this compound proceeds via a mechanism that involves the formation of a carbocation intermediate.[5][6] The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms.[1] In this case, the electrophilic proton (H+) adds to C2, leading to the formation of a highly stable secondary benzylic carbocation at C1. The subsequent attack by the halide nucleophile (X⁻) on this carbocation yields the final product.[3][6]

The formation of the benzylic carbocation is favored due to resonance stabilization provided by the adjacent phenyl ring. This makes the reaction highly regioselective.[7]

Halogenation: Addition of Dihalogens (X₂)

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism that does not involve a free carbocation.[8] The alkene's π bond attacks the halogen molecule, displacing a halide ion and forming a cyclic halonium ion intermediate (e.g., a bromonium ion).[8][9][10] This intermediate is then attacked by the halide ion in an Sₙ2-like fashion.[5][9]

This backside attack dictates the stereochemistry of the reaction, resulting in anti-addition, where the two halogen atoms add to opposite faces of the original double bond.[8][10][11] For this compound, this results in the formation of a pair of enantiomers of (1R,2S)- and (1S,2R)-1,2-dihalo-1-phenylbutane.

Hydration: Addition of Water

The addition of water across the double bond to form an alcohol can be achieved through several methods, with each exhibiting different regioselectivity.

In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds to the alkene according to Markovnikov's rule.[12][13] The mechanism is analogous to hydrohalogenation, where the alkene is first protonated to form the most stable carbocation (the benzylic carbocation).[5][14][15] A water molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the alcohol.[12][15] This method produces 1-phenyl-1-butanol. Due to the planar nature of the carbocation intermediate, a racemic mixture of the product is typically formed.[12]

This two-step procedure is another method to achieve Markovnikov hydration but has the significant advantage of avoiding carbocation rearrangements.[16][17]

-

Oxymercuration: The alkene reacts with mercuric acetate [Hg(OAc)₂] in aqueous solution to form a mercurinium ion intermediate, similar to the halonium ion.[16][18] Water attacks the more substituted carbon (C1) in an anti-addition fashion.[16]

-

Demercuration: The resulting organomercury compound is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury group with a hydrogen atom.[16][19]

The overall result is the Markovnikov addition of H and OH across the double bond.

This two-step process achieves anti-Markovnikov hydration, yielding the alternative alcohol product.[20][21]

-

Hydroboration: Borane (BH₃) adds to the double bond in a concerted, four-membered transition state. The boron atom adds to the less sterically hindered carbon (C2), and the hydrogen adds to the more substituted carbon (C1). This is a syn-addition, meaning both atoms add to the same face of the double bond.[20][22]

-

Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution. The boron atom is replaced by a hydroxyl group with retention of stereochemistry.[21]

The final product is 1-phenyl-2-butanol.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane).[23] The reaction proceeds via a concerted "butterfly" mechanism where the oxygen atom is delivered to the double bond in a single step.[23] This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[23] Therefore, the epoxidation of this compound yields the trans-epoxide, (2R,3S)-2-ethyl-3-phenyloxirane, as a racemic mixture.

Data Presentation: Summary of Reactions

The following tables summarize the key quantitative and qualitative data for the electrophilic addition reactions of this compound.

Table 1: Hydrohalogenation and Halogenation

| Reaction | Reagent(s) | Major Product | Regioselectivity | Stereochemistry |

| Hydrobromination | HBr | 1-Bromo-1-phenylbutane | Markovnikov | Racemic Mixture |

| Hydrochlorination | HCl | 1-Chloro-1-phenylbutane | Markovnikov | Racemic Mixture |

| Bromination | Br₂ in CCl₄ | (1R,2S/1S,2R)-1,2-Dibromo-1-phenylbutane | N/A | anti-addition |

| Chlorination | Cl₂ in CCl₄ | (1R,2S/1S,2R)-1,2-Dichloro-1-phenylbutane | N/A | anti-addition |

Table 2: Hydration and Epoxidation

| Reaction | Reagent(s) | Major Product | Regioselectivity | Stereochemistry |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-Phenyl-1-butanol | Markovnikov | Racemic Mixture |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 1-Phenyl-1-butanol | Markovnikov | Mainly anti-addition in step 1 |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 1-Phenyl-2-butanol | Anti-Markovnikov | syn-addition |

| Epoxidation | m-CPBA | (2R,3S)-2-Ethyl-3-phenyloxirane | N/A | syn-addition (stereospecific) |

Experimental Protocols

Protocol: Bromination of this compound

This protocol describes the addition of bromine across the double bond of this compound to form 1,2-dibromo-1-phenylbutane.

Materials and Equipment:

-

This compound (1.0 eq)

-

Bromine (1.0 eq)

-

Tetrachloromethane (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Aqueous sodium thiosulfate solution (10%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in CCl₄. Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Prepare a solution of bromine in CCl₄ and place it in a dropping funnel. Add the bromine solution dropwise to the stirring alkene solution over 15-20 minutes. The characteristic red-brown color of bromine should disappear upon addition.[24]

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.

-

Wash with water, followed by a saturated sodium bicarbonate solution if needed.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 1,2-dibromo-1-phenylbutane, can be further purified by column chromatography or distillation if necessary.

Protocol: Hydroboration-Oxidation of this compound

This protocol details the anti-Markovnikov hydration to produce 1-phenyl-2-butanol.

Materials and Equipment:

-

This compound (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution (approx. 0.4 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous sodium hydroxide (NaOH), 3 M

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Nitrogen or Argon inert atmosphere setup

-

Round-bottom flask with stir bar, reflux condenser

-

Ice bath and heating mantle

-

Separatory funnel, diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Hydroboration Step:

-

Set up a dry flask under an inert atmosphere of nitrogen.

-

Add this compound and anhydrous THF to the flask and cool to 0 °C in an ice bath.

-

Slowly add the 1 M solution of BH₃·THF via syringe while maintaining the temperature at 0 °C.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Oxidation Step:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. This step is exothermic.

-

After the addition is complete, warm the mixture to room temperature and then gently heat to 50 °C for 1 hour to ensure complete oxidation.

-

-

Work-up:

-

Cool the mixture to room temperature and add diethyl ether.

-

Transfer to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter the solution and remove the solvent via rotary evaporation. The crude 1-phenyl-2-butanol can be purified by flash column chromatography on silica gel.

Conclusion

The electrophilic addition reactions of this compound provide a clear illustration of how substrate structure dictates chemical reactivity. The presence of the phenyl group allows for precise control over regioselectivity, enabling the selective synthesis of either 1-substituted or 2-substituted phenylbutane derivatives. By choosing the appropriate reagents and reaction pathways—such as Markovnikov addition via hydrohalogenation or acid-catalyzed hydration, versus anti-Markovnikov addition via hydroboration-oxidation—chemists can access a variety of valuable chemical intermediates. Understanding these mechanisms and experimental conditions is crucial for professionals in research and drug development who rely on predictable and selective synthetic transformations.

References

- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. savemyexams.com [savemyexams.com]

- 3. savemyexams.com [savemyexams.com]

- 4. scribd.com [scribd.com]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. leah4sci.com [leah4sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 16. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 17. One moment, please... [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.ucla.edu [chem.ucla.edu]

- 20. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. youtube.com [youtube.com]

- 23. This compound | 1005-64-7 | Benchchem [benchchem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Photochemical Transformations of (E)-1-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary photochemical transformations of (E)-1-Phenyl-1-butene, focusing on photosensitized tautomerization and cis-trans photoisomerization. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate understanding and replication in a research setting.

Photosensitized Tautomerization of this compound

This compound, a conjugated alkene, can be converted to its non-conjugated tautomers, (E)- and (Z)-1-phenyl-2-butene, through a photosensitized electron transfer process. This reaction is of significant interest for the synthesis of specific phenylbutene isomers that may serve as key intermediates in drug development and materials science.

Reaction Mechanism

The currently accepted mechanism for this transformation involves the following key steps[1]:

-

Photoexcitation and Electron Transfer: Upon irradiation, an electron-accepting photosensitizer is excited to its singlet state, which then undergoes intersystem crossing to the more stable triplet state. This excited sensitizer then accepts an electron from this compound, forming an alkene radical cation and a sensitizer radical anion. The presence of a cosensitizer can facilitate this electron transfer process.

-

Deprotonation: A weak, non-nucleophilic base abstracts a proton from the allylic position of the alkene radical cation, resulting in the formation of an ambident radical.

-

Reduction: The ambident radical is then reduced by the sensitizer radical anion to form an ambident allylic anion.

-

Protonation: The allylic anion is subsequently protonated. Protonation at the benzylic carbon yields the final non-conjugated products, (E)- and (Z)-1-phenyl-2-butene. Protonation at the other terminal carbon would regenerate the starting material, representing an energy-wasting step.

Experimental Protocol

The following protocol is based on the work of Arnold and Mines (1989) for the photosensitized tautomerization of phenyl-conjugated alkenes[1].

Materials:

-

This compound

-

1,4-Dicyanobenzene (DCNB) - Photosensitizer

-

Biphenyl - Cosensitizer

-

2,4,6-Trimethylpyridine (Collidine) - Base

-

Acetonitrile (CH₃CN) - Solvent, spectroscopic grade

-

Pyrex tubes (2 cm inner diameter)

-

High-pressure mercury vapor lamp (e.g., 450-W Hanovia)

-

Water-cooled quartz immersion well

-

Nitrogen gas, dry

Procedure:

-

Prepare a solution in a Pyrex tube containing:

-

This compound (0.1 M)

-

1,4-Dicyanobenzene (0.05 M)

-

Biphenyl (0.01 M)

-

2,4,6-Trimethylpyridine (0.1 M)

-

Acetonitrile as the solvent.

-

-

Purge the solution with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen.

-

Seal the Pyrex tube.

-

Place the tube in a water bath to maintain a constant temperature (e.g., 10°C).

-

Irradiate the solution using a high-pressure mercury vapor lamp housed in a water-cooled quartz immersion well. The light should be filtered through Pyrex to block short-wavelength UV radiation.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the starting material and the formation of products.

-

Upon completion, the products can be isolated and purified using standard chromatographic techniques (e.g., silica gel column chromatography).

Quantitative Data

While the specific quantum yield for the tautomerization of this compound is not explicitly reported in the seminal work, the conversion to (E)- and (Z)-1-phenyl-2-butene is described as being efficient. The ratio of the (E)- to (Z)-isomers of the product is dependent on the specific reaction conditions and the nature of the proton source in the final step.

| Reactant | Photosensitizer | Cosensitizer | Base | Solvent | Products |

| This compound | 1,4-Dicyanobenzene | Biphenyl | 2,4,6-Trimethylpyridine | Acetonitrile | (E)-1-Phenyl-2-butene and (Z)-1-Phenyl-2-butene |

Table 1: Summary of reactants and products for the photosensitized tautomerization of this compound.

Signaling Pathway Diagram

Caption: Photosensitized tautomerization pathway.

Cis-Trans Photoisomerization of this compound

The most common photochemical reaction for alkenes is cis-trans isomerization. For this compound, this involves the conversion to its geometric isomer, (Z)-1-Phenyl-1-butene. This process is typically achieved through triplet sensitization.

Reaction Mechanism

The mechanism of triplet-sensitized cis-trans isomerization proceeds as follows:

-

Sensitizer Excitation: A sensitizer with a suitable triplet energy is excited by light to its singlet state, followed by efficient intersystem crossing to its triplet state.

-

Triplet Energy Transfer: The triplet sensitizer collides with a ground-state this compound molecule and transfers its triplet energy, resulting in a ground-state sensitizer and a triplet-state alkene.

-

Isomerization in the Triplet State: The triplet-state alkene has a lower barrier to rotation around the carbon-carbon double bond compared to the ground state. This allows for rotation to a "phantom" triplet state, which is perpendicular.

-

Decay to Ground State: The phantom triplet state can then decay back to the ground state as either the (E)- or (Z)-isomer. Over time, a photostationary state is reached, which is a mixture of the two isomers.

Experimental Protocol

The following is a general protocol for triplet-sensitized cis-trans photoisomerization, based on studies of similar phenyl-substituted alkenes.

Materials:

-

This compound

-

Triplet Sensitizer (e.g., Acetophenone, Benzophenone)

-

Solvent (e.g., Benzene, Hexane), spectroscopic grade

-

Quartz tubes

-

Medium-pressure mercury vapor lamp or a lamp with output matching the sensitizer's absorption

-

Optical filters to select the desired wavelength range

-

Nitrogen gas, dry

Procedure:

-

Prepare a solution of this compound and the chosen triplet sensitizer in the selected solvent in a quartz tube. The concentration of the alkene is typically in the range of 0.01-0.1 M, and the sensitizer concentration is chosen to ensure it absorbs the majority of the incident light.

-

Deoxygenate the solution by bubbling with dry nitrogen for 15-20 minutes. Oxygen is an efficient quencher of triplet states and must be removed.

-

Seal the quartz tube.

-

Irradiate the solution at a constant temperature using a suitable light source. Use optical filters to irradiate a wavelength that is primarily absorbed by the sensitizer and not the alkene.

-

Monitor the progress of the isomerization by GC or NMR until a photostationary state is reached (i.e., the ratio of (E)- to (Z)-isomers remains constant with further irradiation).

-

The quantum yield of isomerization can be determined by using a chemical actinometer to measure the light intensity.

Quantitative Data

| Reactant | Sensitizer | Solvent | Quantum Yield (E → Z) | Photostationary State ([Z]/[E]) |

| This compound | Acetophenone | Benzene | Data not available | Data not available |

| (E)-1-Phenyl-1-propene (analogous) | Benzophenone | Benzene | 0.51 | > 1 (enriched in Z-isomer) |

Table 2: Expected quantitative data for triplet-sensitized photoisomerization. Data for 1-phenyl-1-propene is provided for reference.

Experimental Workflow Diagram

Caption: Workflow for cis-trans photoisomerization.

Conclusion

The photochemical transformations of this compound offer versatile pathways to synthesize its isomers, which are valuable in various chemical research and development areas. Photosensitized tautomerization provides a route to non-conjugated phenylbutenes, while triplet-sensitized cis-trans isomerization allows for the controlled formation of the (Z)-isomer. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers exploring the rich photochemistry of this compound. Further research to quantify the quantum yields and product distributions for these reactions under various conditions will undoubtedly enhance their synthetic utility.

References

Spectroscopic data interpretation for (E)-1-Phenyl-1-butene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Interpretation of (E)-1-Phenyl-1-butene

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key organic compound used in various research applications, including studies on olefin oxidation and the synthesis of nonracemic allylic amines and aryl oxiranes.[1][2] The structural elucidation of this compound is achieved through the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who rely on spectroscopic methods for molecular characterization.

Molecular Structure

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[2][3][4] Its structure features a phenyl group attached to a butene chain with a double bond between C1 and C2. The '(E)' designation signifies a trans configuration across the double bond, where the phenyl group and the ethyl group are on opposite sides.

Figure 1. Chemical structure of this compound. Atoms are numbered for NMR assignment.

Spectroscopic Data Interpretation Workflow

The conclusive identification of an organic compound requires a systematic workflow where data from multiple spectroscopic techniques are integrated. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The key diagnostic feature for this compound is the large coupling constant between the vinylic protons (H1 and H2), which is characteristic of a trans relationship, typically falling in the 15-18 Hz range.[6]

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-7, H-8, H-9 (Aromatic) | ~7.20 - 7.40 | Multiplet | - | 5H |

| H-1 (Vinylic) | ~6.35 | Doublet of Triplets | ~15.7, 6.3 | 1H |

| H-2 (Vinylic) | ~6.20 | Doublet of Quartets | ~15.7, 1.5 | 1H |

| H-3 (Allylic) | ~2.20 | Quintet (dq) | ~7.5, 1.5 | 2H |

| H-4 (Aliphatic) | ~1.05 | Triplet | ~7.5 | 3H |

Note: Data are typical values and may vary slightly based on solvent and spectrometer frequency.

Interpretation:

-

Aromatic Protons (H-7, H-8, H-9): The multiplet between 7.20-7.40 ppm integrates to 5 protons, consistent with a monosubstituted benzene ring.

-

Vinylic Protons (H-1, H-2): The signals for H1 and H2 appear in the characteristic olefinic region. The large coupling constant of ~15.7 Hz between them confirms the (E) or trans stereochemistry of the double bond.[6] H1 is split by H2 and the two H3 protons, while H2 is split by H1 and the two H3 protons.

-

Allylic Protons (H-3): These protons are adjacent to the double bond and are shifted downfield relative to simple alkanes. They are split by the H4 protons and weakly by the H2 proton.

-

Aliphatic Protons (H-4): The terminal methyl group protons appear as a triplet, split by the adjacent H3 methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Proton-decoupled spectra show each unique carbon as a single peak, simplifying the analysis.[7]

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-5 (Aromatic, Quaternary) | ~138.0 |

| C-1 (Vinylic) | ~131.5 |

| C-2 (Vinylic) | ~129.5 |

| C-7, C-9 (Aromatic) | ~128.5 |

| C-8 (Aromatic) | ~126.8 |

| C-6 (Aromatic) | ~125.8 |

| C-3 (Allylic) | ~25.9 |

| C-4 (Aliphatic) | ~13.7 |

Note: Data sourced from spectral databases and may vary slightly.

Interpretation:

-

Aromatic Carbons (C-5 to C-9): Six distinct signals are expected for the phenyl group, appearing between ~125 and 138 ppm. The quaternary carbon (C-5) is typically the most downfield among them.

-

Vinylic Carbons (C-1, C-2): The two sp² hybridized carbons of the double bond appear in the 129-132 ppm range.

-

Aliphatic Carbons (C-3, C-4): The sp³ hybridized carbons of the ethyl group appear upfield, with the terminal methyl carbon (C-4) being the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3080 - 3020 | C-H Stretch | Aromatic & Vinylic |

| ~2960 - 2870 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1650 | C=C Stretch | Alkene (Vinylic) |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~965 | C-H Out-of-plane Bend | trans-Alkene |

| ~740, 690 | C-H Out-of-plane Bend | Monosubstituted Benzene |

Note: Data sourced from the NIST Chemistry WebBook.[9]

Interpretation:

-

C-H Stretching: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinylic).[10] The peaks below 3000 cm⁻¹ correspond to C-H bonds on sp³ hybridized carbons (aliphatic).[11]

-

C=C Stretching: The absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ are typical for the carbon-carbon stretching vibrations within the aromatic ring. The weaker band around 1650 cm⁻¹ is due to the C=C stretch of the alkene.[11]

-

Out-of-Plane Bending: The strong absorption at ~965 cm⁻¹ is a highly diagnostic peak for a trans-disubstituted alkene. The strong bands at ~740 and ~690 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[12] For this compound, electron ionization (EI) is a common method.[13]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Proposed Fragment |

|---|---|---|

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 117 | 100% (Base Peak) | [M - CH₃]⁺ |

| 115 | High | [M - CH₃ - H₂]⁺ or [C₉H₇]⁺ |

| 103 | Moderate | [M - C₂H₅]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: Data sourced from PubChem and NIST.[3]

Interpretation:

-

Molecular Ion (m/z 132): The peak at m/z 132 corresponds to the mass of the intact molecule, confirming its molecular formula of C₁₀H₁₂.

-

Base Peak (m/z 117): The most abundant fragment is observed at m/z 117. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, a favorable fragmentation that results in a stable, conjugated cation.

-

Other Fragments: The peak at m/z 103 results from the loss of an ethyl radical (•C₂H₅). The prominent peak at m/z 91 is the classic tropylium ion ([C₇H₇]⁺), a common and very stable fragment in the mass spectra of alkylbenzenes, formed via benzylic cleavage and rearrangement.

Experimental Protocols

Standardized protocols are essential for acquiring reproducible and high-quality spectroscopic data.[7]

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of the neat liquid sample, this compound, is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[14]

-

Spectrometer Setup: The sample tube is inserted into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity and resolution.[15]

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A 45° pulse is often used to allow for a shorter relaxation delay.[16]

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[16] A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, the easiest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[17] These plates are transparent to IR radiation.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.

-

Sample Spectrum: The "sandwich" of salt plates containing the sample is placed in the instrument's sample holder.[17]

-

Data Acquisition: The IR spectrum is recorded, typically using a Fourier Transform Infrared (FTIR) spectrometer.[8] The final spectrum is displayed as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation and purification (GC-MS).[18]

-

Ionization: The sample molecules are vaporized and then ionized. In Electron Ionization (EI), a high-energy electron beam bombards the molecules, causing an electron to be ejected, forming a radical cation (the molecular ion).[12][19]

-

Mass Analysis: The newly formed ions and their fragments are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]

-

Detection: A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[13] The most intense peak is designated the base peak with 100% relative abundance.[12]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. This compound | 1005-64-7 | Benchchem [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound [webbook.nist.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. docbrown.info [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. books.rsc.org [books.rsc.org]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. webassign.net [webassign.net]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of (E)-1-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (E)-1-Phenyl-1-butene. This document details the structural elucidation of the molecule through the interpretation of chemical shifts, coupling constants, and signal multiplicities. It also includes standardized experimental protocols for data acquisition and illustrative diagrams to clarify structural and procedural relationships.

Introduction

This compound, also known as trans-1-phenyl-1-butene, is an aromatic hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. The unambiguous confirmation of its structure, particularly the stereochemistry of the double bond, is critical. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. This guide serves as a practical reference for the NMR spectral analysis of this compound and structurally related compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative 1H and 13C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

1H NMR Spectral Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (vinylic) | ~6.4 | Doublet | ~15.7 (trans) |

| H-8 (vinylic) | ~6.2 | Doublet of Triplets | ~15.7 (trans), ~6.5 |

| H-2', H-6' | ~7.3 | Multiplet | |

| H-3', H-4', H-5' | ~7.2 | Multiplet | |

| H-9 (methylene) | ~2.2 | Quintet | ~7.4 |

| H-10 (methyl) | ~1.1 | Triplet | ~7.4 |

13C NMR Spectral Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' (quaternary) | ~138 |

| C-7 (vinylic) | ~131 |

| C-8 (vinylic) | ~129 |

| C-2', C-6' | ~128 |

| C-4' | ~127 |

| C-3', C-5' | ~126 |

| C-9 (methylene) | ~26 |

| C-10 (methyl) | ~14 |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl3), as it is an excellent solvent for this compound and its residual peak is well-separated from the analyte signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) is used as a secondary reference.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

1H NMR Spectroscopy:

-